

Physical and chemical properties of 4'-tert-Butyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4'-tert-Butyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302624

[Get Quote](#)

Technical Guide: 4'-tert-Butyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and binding affinity of parent molecules. This, combined with the bulky tert-butyl group, makes it a valuable building block for designing targeted therapeutic agents. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development.

Physical and Chemical Properties

Precise experimental data for **4'-tert-Butyl-2,2,2-trifluoroacetophenone** is not readily available in published literature. However, properties can be estimated based on related compounds. For comparison, data for the non-fluorinated analog, 4'-tert-Butylacetophenone, and the parent fluorinated compound, 2,2,2-Trifluoroacetophenone, are provided below.

Table 1: Physical Properties of **4'-tert-Butyl-2,2,2-trifluoroacetophenone** and Related Compounds

Property	4'-tert-Butyl-2,2,2-trifluoroacetophenone (Estimated)	4'-tert-Butylacetophenone [1]	2,2,2-Trifluoroacetophenone[2]
Molecular Formula	C ₁₂ H ₁₃ F ₃ O	C ₁₂ H ₁₆ O	C ₈ H ₅ F ₃ O
Molecular Weight	230.23 g/mol	176.25 g/mol	174.12 g/mol
Boiling Point	~230-240 °C	107-108 °C at 5 mmHg	165-166 °C
Melting Point	N/A	17-18 °C	-40 °C
Density	~1.1 g/mL	0.964 g/mL at 25 °C	1.24 g/cm ³
Refractive Index	~1.48	1.52 at 20 °C	N/A

Spectroscopic Data (Predicted)

While experimental spectra for **4'-tert-Butyl-2,2,2-trifluoroacetophenone** are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **4'-tert-Butyl-2,2,2-trifluoroacetophenone**

Spectrum	Predicted Chemical Shifts / Key Peaks
¹ H NMR	Aromatic protons (ortho to carbonyl): ~7.9-8.1 ppm (d). Aromatic protons (meta to carbonyl): ~7.5-7.7 ppm (d). tert-Butyl protons: ~1.3 ppm (s).
¹³ C NMR	Carbonyl carbon: ~180 ppm (q, due to C-F coupling). Trifluoromethyl carbon: ~117 ppm (q, due to C-F coupling). Aromatic carbons: ~125-160 ppm. tert-Butyl carbons: ~35 ppm (quaternary), ~31 ppm (methyls).
¹⁹ F NMR	A single peak around -72 to -78 ppm (relative to CFCl_3), characteristic of a trifluoromethyl ketone.
IR Spectroscopy	Strong C=O stretch: ~1710-1730 cm^{-1} . C-F stretches: ~1100-1300 cm^{-1} . Aromatic C-H stretches: ~3000-3100 cm^{-1} . Aliphatic C-H stretches: ~2850-3000 cm^{-1} .
Mass Spectrometry	Molecular ion (M^+): m/z = 230. Key fragments: $[\text{M}-\text{CH}_3]^+$ (m/z = 215), $[\text{M}-\text{C}(\text{CH}_3)_3]^+$ (m/z = 173), $[\text{C}_6\text{H}_4\text{COCF}_3]^+$ (m/z = 173), $[\text{COC}(\text{CH}_3)_3]^+$ (m/z = 99), $[\text{CF}_3]^+$ (m/z = 69).

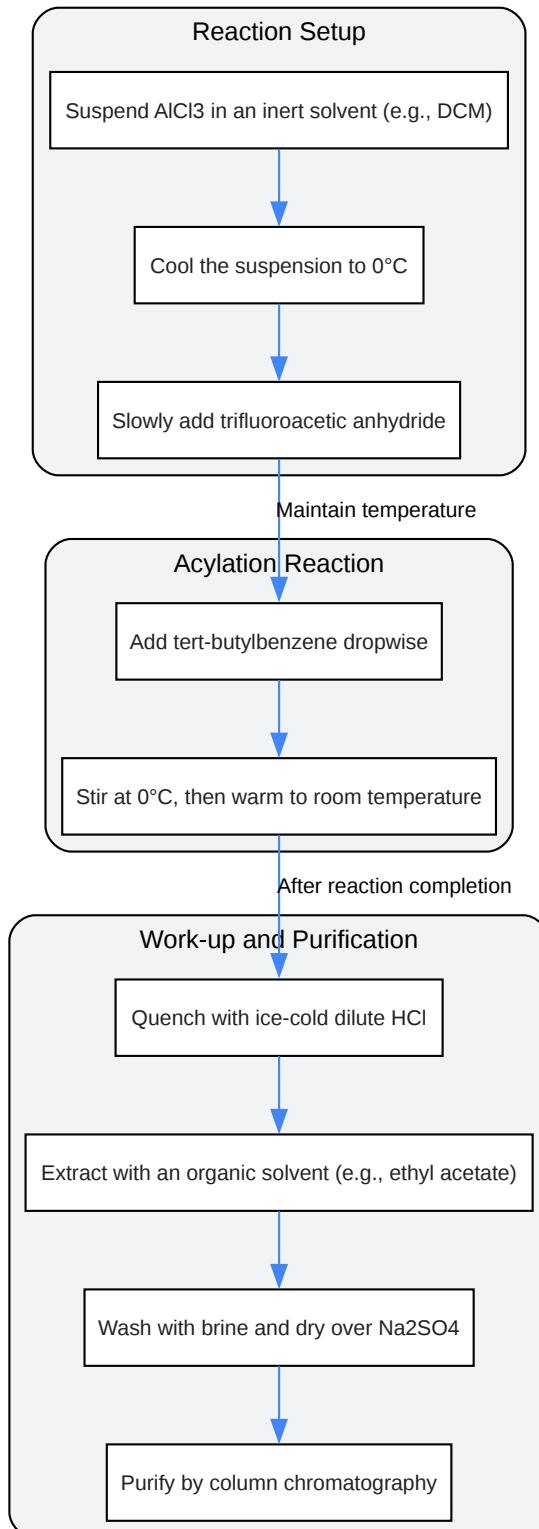
Experimental Protocols

Synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone

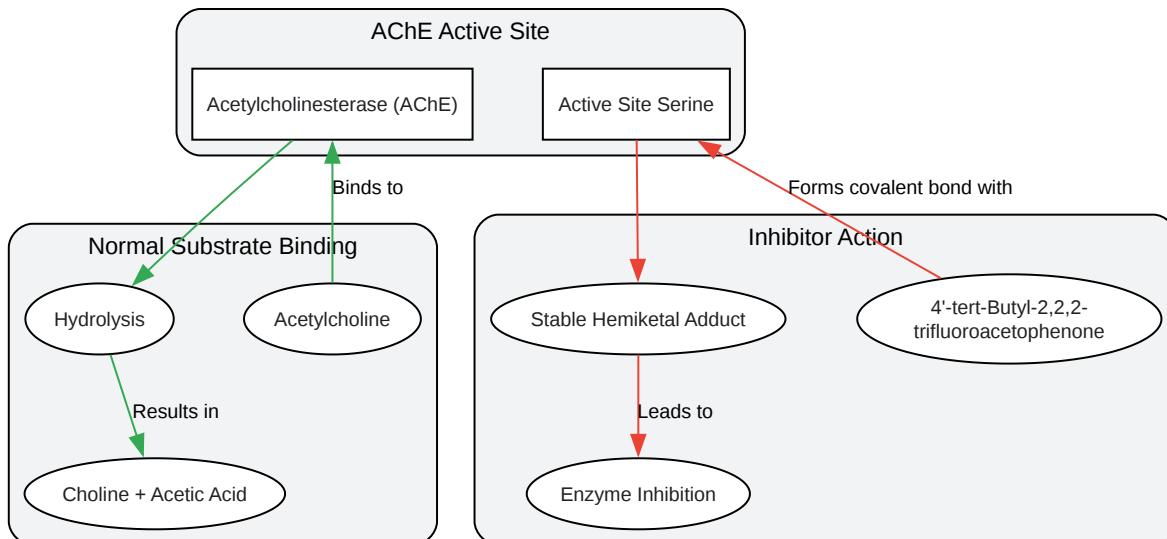
A plausible and efficient method for the synthesis of **4'-tert-Butyl-2,2,2-trifluoroacetophenone** is the Friedel-Crafts acylation of tert-butylbenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl_3).^{[3][4][5]}

Experimental Workflow: Friedel-Crafts Acylation

Workflow for Friedel-Crafts Acylation Synthesis



Proposed Mechanism of Acetylcholinesterase Inhibition

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-叔丁基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. bocsci.com [bocsci.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of 4'-tert-Butyl-2,2,2-trifluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1302624#physical-and-chemical-properties-of-4-tert-butyl-2-2-2-trifluoroacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com